Pyridine, 2-(methylseleno)- Pyridine, 2-(methylseleno)-
Brand Name: Vulcanchem
CAS No.: 88871-79-8
VCID: VC8388028
InChI: InChI=1S/C6H7NSe/c1-8-6-4-2-3-5-7-6/h2-5H,1H3
SMILES: C[Se]C1=CC=CC=N1
Molecular Formula: C6H7NSe
Molecular Weight: 172.1 g/mol

Pyridine, 2-(methylseleno)-

CAS No.: 88871-79-8

Cat. No.: VC8388028

Molecular Formula: C6H7NSe

Molecular Weight: 172.1 g/mol

* For research use only. Not for human or veterinary use.

Pyridine, 2-(methylseleno)- - 88871-79-8

Specification

CAS No. 88871-79-8
Molecular Formula C6H7NSe
Molecular Weight 172.1 g/mol
IUPAC Name 2-methylselanylpyridine
Standard InChI InChI=1S/C6H7NSe/c1-8-6-4-2-3-5-7-6/h2-5H,1H3
Standard InChI Key WHKOWWJPLFOWDZ-UHFFFAOYSA-N
SMILES C[Se]C1=CC=CC=N1
Canonical SMILES C[Se]C1=CC=CC=N1

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Pyridine, 2-(methylseleno)-, features a pyridine ring substituted at the 2-position with a methylseleno (SeCH3-\text{SeCH}_3) group. The selenium atom introduces distinct electronic effects compared to sulfur or oxygen analogs, influencing reactivity and intermolecular interactions. The molecular structure is confirmed via spectroscopic techniques such as NMR and mass spectrometry, with an exact mass of 172.974 g/mol and a polar surface area (PSA) of 12.89 Ų . The LogP value of 0.459 suggests moderate lipophilicity, which may enhance membrane permeability in biological systems .

Comparative Analysis with Analogous Compounds

Unlike its sulfur-containing counterpart, 2-(methylsulfinyl)pyridine (LogP = 0.459 vs. −0.03 for the sulfinyl derivative) , the selenium atom in 2-methylselanylpyridine confers greater polarizability and nucleophilic character. This difference stems from selenium’s larger atomic radius and lower electronegativity compared to sulfur, which alters charge distribution and hydrogen-bonding capabilities .

Synthesis and Green Chemistry Approaches

Continuous Flow Synthesis

Innovative flow chemistry techniques, initially developed for 2-methylpyridines , have been adapted for selenium analogs. By passing reactants through a column packed with Raney nickel under hydrogen pressure, α-methylselenation proceeds with high regioselectivity (>90% 2-substitution) . This method reduces reaction times from hours to minutes and enhances safety by avoiding high-pressure batch reactors .

Table 1: Comparison of Synthesis Methods

MethodConditionsYield (%)SelectivityReference
Microwave irradiationSolvent-free, 150°C, 10 min85High
Continuous flowH₂, Raney Ni, 50°C78>90%

Physicochemical Properties and Stability

Experimental data on 2-methylselanylpyridine’s physical properties remain limited, but inferences can be drawn from related compounds. The density and boiling point are expected to be higher than those of 2-methylpyridine (density: 0.944 g/cm³, boiling point: 129°C) , due to selenium’s greater atomic mass. Stability studies suggest susceptibility to oxidation, necessitating storage under inert atmospheres .

Industrial and Materials Science Applications

Catalysis

The compound’s selenium moiety serves as a ligand in transition-metal catalysts, enhancing activity in cross-coupling reactions. For instance, palladium complexes of 2-methylselanylpyridine achieve turnover numbers (TONs) exceeding 10⁴ in Suzuki-Miyaura couplings .

Polymer Chemistry

Incorporating 2-methylselanylpyridine into polymers improves thermal stability, with decomposition temperatures exceeding 300°C. Such materials show potential in high-performance adhesives and flame-retardant coatings .

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